molecular formula C13H15N3O3 B174915 ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-13-5

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B174915
CAS RN: 15001-13-5
M. Wt: 261.28 g/mol
InChI Key: BUDSDMNAGPWSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (EMPC) is a compound that has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. EMPC is a versatile molecule that has been used in a variety of synthetic and medicinal applications, including drug synthesis, catalysis, and drug delivery. EMPC has also been studied for its potential use in the development of new therapeutic agents. We will also discuss the potential future directions of EMPC research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a compound with potential use in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) discussed the reactivity of related compounds, noting their value as building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. They emphasized the unique reactivity of such compounds, facilitating mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Biomass Conversion and Polymer Production

The compound's derivatives may also be involved in the conversion of plant biomass to furan derivatives, offering sustainable access to a new generation of polymers, functional materials, and fuels. Chernyshev, Kravchenko, and Ananikov (2017) highlighted the significance of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass compounds, as an alternative feedstock for the chemical industry. They anticipated a significant extension in the application of such compounds in the near future, marking them as major sources of carbon and hydrogen for the chemistry of the 21st century (Chernyshev et al., 2017).

Pharmaceutical Applications

Furthermore, derivatives of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate have considerable pharmaceutical significance. Cetin (2020) discussed the biological activities of pyrazole carboxylic acid derivatives, noting their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The review serves as a guide for scientists in medicinal chemistry, offering a comprehensive overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications (Cetin, 2020).

properties

IUPAC Name

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDSDMNAGPWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

CAS RN

15001-13-5
Record name ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-ethyl 2-cyano-3-ethoxyacrylate (9.64 g, 57.0 mmol), 4-methoxyphenylhydrazine hydrochloride (9.95 g, 57.0 mmol) and Na2CO3 (6.04 g, 57.0 mmol) in EtOH (480 mL) was refluxed for 5 h and stirred overnight at rt. The insoluble material was filtered off and the filtrate was concentrated and solid precipitated. The precipitate was collected and washed with MeOH and washed with water extensively. The pale solid was dried to provide the desired product: 1H NMR (400 MHz, DMSO-D6) δ ppm 7.65 (1H, s), 7.42 (2H, d), 7.07 (2H, d), 6.15 (2H, s), 4.14-4.26 (2H, m), 3.81 (3H, s), 1.27 (3H, t).
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Twenty grams of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate and 15.2 g of potassium carbonate were combined with 200 ml of ethanol and refluxed for 20 hours. The mixture was cooled and poured into ice water. The precipitated solid was collected by filtration, dried and recrystallized from ethanol to afford 8.1 g of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 28%. mp=209°-211° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Citations

For This Compound
5
Citations
CP Silva, HCS Junior, IF Santos, AMR Bernardino… - Inorganica Chimica …, 2018 - Elsevier
The synthesis, crystal structure, magnetic properties and DFT calculations of a new mononuclear copper(II) complex containing a pyrazole-based ligand are reported. In the crystal …
Number of citations: 9 www.sciencedirect.com
AI Severina, VА Georgiyants, SY Shtrygol… - 2016 - dspace.nuph.edu.ua
The high psychotropic activity of pyrimidine derivatives attracts attention and leads to the creation of new pyrimidine drugs which affect the central nervous system. As psychotropic …
Number of citations: 5 dspace.nuph.edu.ua
HI Severina, SM Gubar, IV Bezruk… - Research Journal of …, 2021 - indianjournals.com
1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one has been reported as a promising new anticonvulsant drug candidate with a …
Number of citations: 2 www.indianjournals.com
YJ Heo, MK Jeon - Tetrahedron, 2017 - Elsevier
This work describes a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, that are …
Number of citations: 7 www.sciencedirect.com
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.